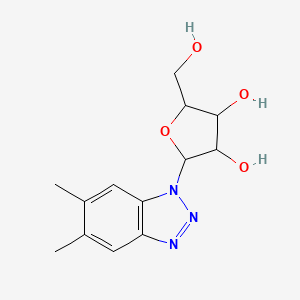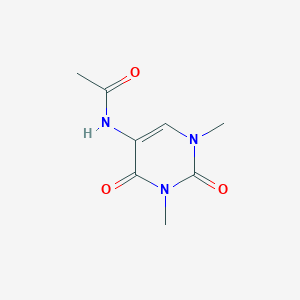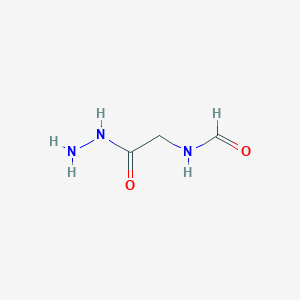![molecular formula C6H4N4O2S B14007356 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione CAS No. 22277-04-9](/img/structure/B14007356.png)
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol. This process leads to the formation of the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thione group can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolo[2,3-d]pyrimidine core can also bind to specific proteins, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar core but different substitution patterns.
Uniqueness
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione is unique due to the presence of both a nitro group and a thione group, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
22277-04-9 |
|---|---|
Molekularformel |
C6H4N4O2S |
Molekulargewicht |
196.19 g/mol |
IUPAC-Name |
5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C6H4N4O2S/c11-10(12)3-1-7-5-4(3)6(13)9-2-8-5/h1-2H,(H2,7,8,9,13) |
InChI-Schlüssel |
ZMAIWNXBVJHOHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N1)NC=NC2=S)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)

![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)

![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)




